molecular formula C24H41NO B14683680 Cholan-24-amide CAS No. 26665-96-3

Cholan-24-amide

Katalognummer: B14683680
CAS-Nummer: 26665-96-3
Molekulargewicht: 359.6 g/mol
InChI-Schlüssel: ZYFONFJPXBIBLI-KBMWBBLPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cholan-24-amide is a derivative of bile acids, specifically derived from cholic acid Bile acids are steroid acids found predominantly in the bile of mammals this compound has a structure that includes a steroid nucleus with hydroxyl groups and an amide functional group at the 24th carbon position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of pre-activated esters of cholic acid, which react with cyclic aliphatic secondary amines such as pyrrolidine and piperazine . The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of cholan-24-amide can be achieved through a scalable process that involves multiple steps. A notable method includes the isolation of an amide intermediate, followed by hydrogenation, basic epimerization, ketone reduction, and amide hydrolysis in a one-pot procedure . This process is efficient and environmentally friendly, allowing for the production of this compound on a kilogram scale with high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Cholan-24-amide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the steroid nucleus can be oxidized to form ketones or carboxylic acids.

    Reduction: The ketone groups can be reduced to hydroxyl groups.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels, to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of ketones can regenerate hydroxyl groups.

Wissenschaftliche Forschungsanwendungen

Cholan-24-amide has several scientific research applications:

Wirkmechanismus

The mechanism of action of cholan-24-amide involves its interaction with specific molecular targets, such as the farnesoid X receptor (FXR). FXR is a nuclear receptor that regulates the expression of genes involved in bile acid metabolism, lipid metabolism, and glucose homeostasis . By binding to FXR, this compound can modulate these pathways, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Cholan-24-amide can be compared with other bile acid derivatives, such as:

This compound is unique due to its specific amide functional group at the 24th carbon position, which imparts distinct chemical and biological properties compared to other bile acid derivatives.

Eigenschaften

CAS-Nummer

26665-96-3

Molekularformel

C24H41NO

Molekulargewicht

359.6 g/mol

IUPAC-Name

(4R)-4-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide

InChI

InChI=1S/C24H41NO/c1-16(7-12-22(25)26)19-10-11-20-18-9-8-17-6-4-5-14-23(17,2)21(18)13-15-24(19,20)3/h16-21H,4-15H2,1-3H3,(H2,25,26)/t16-,17?,18+,19-,20+,21+,23+,24-/m1/s1

InChI-Schlüssel

ZYFONFJPXBIBLI-KBMWBBLPSA-N

Isomerische SMILES

C[C@H](CCC(=O)N)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCCC4)C)C

Kanonische SMILES

CC(CCC(=O)N)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.